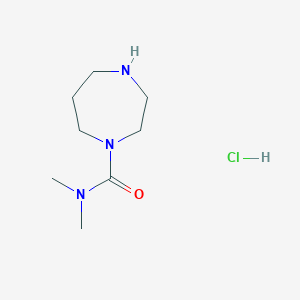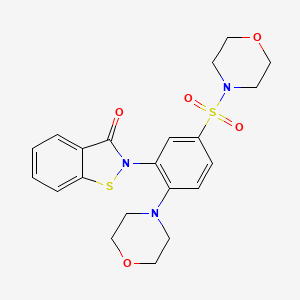![molecular formula C8H11Cl2N3S B13516820 1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride](/img/structure/B13516820.png)
1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride is a compound that features a pyrazole ring and a thiophene ring, both of which are heterocyclic structures. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both pyrazole and thiophene rings in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of Pyrazole and Thiophene Rings: The pyrazole and thiophene rings are then coupled together using appropriate reagents and conditions to form the desired compound.
Formation of Methanamine Group: The methanamine group is introduced through a substitution reaction, typically involving the use of an amine reagent.
Formation of Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by reacting it with hydrochloric acid.
Analyse Chemischer Reaktionen
1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the methanamine group, using reagents such as alkyl halides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures[][9].
Wissenschaftliche Forschungsanwendungen
1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride can be compared with other similar compounds to highlight its uniqueness:
1-Phenyl-4-(thiophen-2-yl)-1H-pyrazol-3-amine: This compound also contains a pyrazole and thiophene ring but differs in the substitution pattern and functional groups.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound features a pyrazole ring with a boronic acid ester group, making it useful in cross-coupling reactions.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound has a similar pyrazole structure but includes a carbamate group, which imparts different chemical properties.
Eigenschaften
Molekularformel |
C8H11Cl2N3S |
|---|---|
Molekulargewicht |
252.16 g/mol |
IUPAC-Name |
[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H9N3S.2ClH/c9-2-8-1-6(5-12-8)7-3-10-11-4-7;;/h1,3-5H,2,9H2,(H,10,11);2*1H |
InChI-Schlüssel |
PHKUOXLUYZUZNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1C2=CNN=C2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








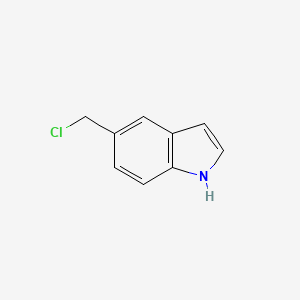
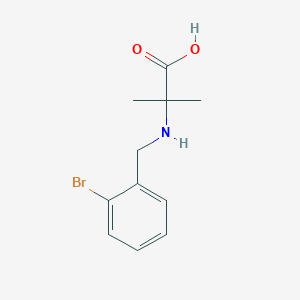
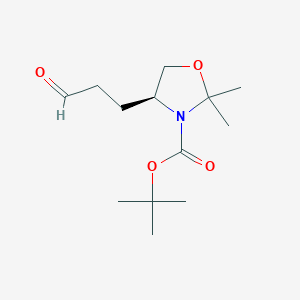

![3-(3-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13516789.png)

